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Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target identification and

mechanism of action of MDL-800, a small-molecule compound with significant therapeutic

potential. The information is collated from key research findings to serve as a detailed guide for

professionals in the field of drug discovery and development.

Primary Molecular Target: Sirtuin 6 (SIRT6)
The principal molecular target of MDL-800 has been unequivocally identified as Sirtuin 6

(SIRT6), a member of the NAD+-dependent class III histone deacetylase (HDAC) family.[1][2]

[3] MDL-800 functions as a selective, allosteric activator of SIRT6.[3][4][5][6] It binds to a site

distinct from the active site, inducing a conformational change that enhances the enzyme's

catalytic efficiency by up to 22-fold.[7][8] This activation increases the binding affinities for both

its cofactor, NAD+, and its acetylated substrates.[5][9]

The primary downstream effect of SIRT6 activation by MDL-800 is the deacetylation of histone

H3 at specific lysine residues, notably H3K9ac, H3K18ac, and H3K56ac.[2][5][9][10] This

epigenetic modification leads to changes in gene expression that underpin the compound's

observed cellular effects.

The potency of MDL-800 in activating SIRT6 has been quantified through various enzymatic

assays.
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Parameter Value (µM) Assay Type Source

EC50 10.3 ± 0.3
FDL Deacetylase

Assay
[6][7][11]

EC50 11.0 ± 0.3
FDL Deacetylase

Assay
[2]

Experimental Protocols for Target Identification and
Validation
The identification of SIRT6 as the direct target of MDL-800 was established through a series of

rigorous experimental procedures designed to confirm direct binding, enzymatic activation, and

target-specific cellular activity.

Methodology: The primary method involves a Fluor-de-Lys (FDL) assay. Recombinant

human SIRT6 enzyme is incubated with an acetylated peptide substrate (e.g., RHKK-Ac-

AMC) and the cofactor NAD+ in the presence of varying concentrations of MDL-800.[2] The

deacetylated product is then cleaved by a developer, releasing a fluorophore (AMC), which is

quantified to determine the rate of enzymatic activity. High-performance liquid

chromatography (HPLC) has also been used to separate and quantify the deacetylated

peptide product, confirming the results of the FDL assay.[10]

Purpose: To directly measure the effect of MDL-800 on the catalytic activity of SIRT6 and to

determine its potency (EC50).

Methodology 1: Western Blot Analysis: Cancer cell lines (e.g., NSCLC, HCC) are treated with

MDL-800 for a specified period (e.g., 48 hours).[2][5] Total cell lysates or histone extracts are

then prepared and subjected to SDS-PAGE and transferred to a membrane. Western blotting

is performed using specific antibodies against acetylated histone marks (H3K9ac, H3K18ac,

H3K56ac) and total histone H3 as a loading control.[2][5]

Purpose: To confirm that MDL-800 engages SIRT6 in a cellular context, leading to a

measurable decrease in its specific histone substrates.
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Methodology 2: Cellular Thermal Shift Assay (CETSA): This method confirms direct target

binding in intact cells. Cells are treated with MDL-800 or a vehicle control. The cells are then

heated to various temperatures, lysed, and the soluble fraction is separated by

centrifugation. The amount of soluble SIRT6 remaining at each temperature is quantified by

Western blot.[10]

Purpose: To demonstrate that MDL-800 binding stabilizes the SIRT6 protein, increasing its

melting temperature and thus confirming direct physical interaction within the cell.[10]

Methodology 1: SIRT6 Knockout/Knockdown: CRISPR/Cas9 technology is used to generate

cell lines lacking the SIRT6 gene (SIRT6-KO).[2][5] These cells, alongside their wild-type

(WT) counterparts, are treated with MDL-800. The effects on histone acetylation and cell

proliferation are then compared.

Purpose: To demonstrate that the cellular effects of MDL-800 are dependent on the

presence of its target, SIRT6. The antiproliferative and deacetylase-activating effects of

MDL-800 are significantly diminished in SIRT6-KO cells.[2]

Methodology 2: Inactive Control Compound: A structurally similar but inactive analog, MDL-
800NG, is used as a negative control in cellular assays.[2]

Purpose: To ensure that the observed biological activity is due to the specific chemical

structure of MDL-800 and not to off-target or non-specific compound effects.

Downstream Cellular Effects and Signaling
Pathways
MDL-800's activation of SIRT6 initiates a cascade of events affecting multiple signaling

pathways, primarily leading to anti-proliferative and anti-inflammatory outcomes.

MDL-800 demonstrates broad anti-proliferative effects across a range of cancer cell lines. This

activity is a direct consequence of SIRT6-mediated histone deacetylation, leading to cell cycle

arrest, typically at the G0/G1 phase.[2][5][7]
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Cell Line Type Cancer Type IC50 Range (µM) Source

12 NSCLC Cell Lines
Non-Small Cell Lung

Cancer
21.5 - 34.5 [2]

BEL-7405,

PLC/PRF/5, Bel7402

Hepatocellular

Carcinoma
18.6 - 24.0 [3]

BEL-7405
Hepatocellular

Carcinoma
90.4 [4]

A. Core Target Activation and Epigenetic Modification

MDL-800 allosterically binds to SIRT6, enhancing its ability to deacetylate histone H3 at lysine

9, 18, and 56. This is the primary mechanism through which MDL-800 exerts its biological

effects.
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Caption: Core mechanism of MDL-800 action on SIRT6.

B. Anti-Cancer Signaling in NSCLC and HNSCC

In cancer cells, SIRT6 activation by MDL-800 leads to the suppression of key pro-growth

signaling pathways, including the MAPK and mTOR pathways. This results in cell cycle arrest

and reduced protein translation.[1][2]
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Caption: Anti-cancer signaling pathways inhibited by MDL-800.

C. Anti-Inflammatory NF-κB Pathway Modulation

MDL-800 exerts anti-inflammatory effects by activating SIRT6, which subsequently inhibits the

NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory

cytokines like TNF-α and IL-6.[12]
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Caption: MDL-800's anti-inflammatory mechanism via NF-κB.

D. SIRT6-Independent Pathway in Hepatocytes

Interestingly, in hepatocytes, MDL-800 has been shown to suppress PPARα and fatty acid

oxidation genes through a mechanism independent of its role as a SIRT6 activator.[13] This

effect is mediated by the induction of oxidative stress.[13]
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Caption: SIRT6-independent pathway of MDL-800 in hepatocytes.

Conclusion
MDL-800 is a well-characterized, selective allosteric activator of SIRT6. Its primary target has

been robustly identified through a combination of in vitro enzymatic assays, cellular target

engagement studies, and genetic knockout experiments. The compound's mechanism of

action, centered on the epigenetic modulation of histone H3, leads to potent anti-proliferative

and anti-inflammatory effects by downregulating critical signaling pathways such as MAPK,

mTOR, and NF-κB. While its primary activities are SIRT6-dependent, the existence of parallel

pathways, as seen in hepatocytes, highlights the importance of characterizing compound

activity across different cellular contexts. This guide summarizes the core technical data

defining MDL-800 as a valuable pharmacological tool and a promising therapeutic lead

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacological activation of SIRT6 suppresses progression of head and neck and
esophageal squamous cell carcinoma by modulation of cellular metabolism and protein
translation | Sciety [sciety.org]

2. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-
TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

3. apexbt.com [apexbt.com]

4. selleckchem.com [selleckchem.com]

5. researchgate.net [researchgate.net]

6. medkoo.com [medkoo.com]

7. medchemexpress.com [medchemexpress.com]

8. Identification of a cellularly active SIRT6 allosteric activator | Semantic Scholar
[semanticscholar.org]

9. researchgate.net [researchgate.net]

10. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes
anti-tumor activity of vitamin D3 in colorectal cancer [thno.org]

11. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene
Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

12. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and
Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PMC
[pmc.ncbi.nlm.nih.gov]

13. KoreaMed [koreamed.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Target Identification
of MDL-800]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608947#mdl-800-target-identification]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b608947?utm_src=pdf-custom-synthesis
https://sciety.org/articles/activity/10.1038/s41419-025-07959-5
https://sciety.org/articles/activity/10.1038/s41419-025-07959-5
https://sciety.org/articles/activity/10.1038/s41419-025-07959-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC7921659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7921659/
https://www.apexbt.com/mdl-800.html
https://www.selleckchem.com/products/mdl-800.html
https://www.researchgate.net/figure/MDL-800-activates-SIRT6-deacetylation-thereby-regulating-the-HCC-cell-cycle-a-Western_fig5_328581805
https://www.medkoo.com/products/33441
https://www.medchemexpress.com/literature/mdl-800-a-selective-sirt6-activator-increases-sirt6-deacetylation-activity.html
https://www.semanticscholar.org/paper/Identification-of-a-cellularly-active-SIRT6-Huang-Zhao/0d0bc6e365e32acff20dc229296597611ca87bfa
https://www.semanticscholar.org/paper/Identification-of-a-cellularly-active-SIRT6-Huang-Zhao/0d0bc6e365e32acff20dc229296597611ca87bfa
https://www.researchgate.net/figure/Discovery-and-biochemical-characterization-of-MDL-800-and-MDL-801-as-activators-of-SIRT6_fig1_328581805
https://www.thno.org/v10p5845.htm
https://www.thno.org/v10p5845.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC12059364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12059364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9068290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9068290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9068290/
https://www.koreamed.org/SearchBasic.php?RID=2567800
https://www.benchchem.com/product/b608947#mdl-800-target-identification
https://www.benchchem.com/product/b608947#mdl-800-target-identification
https://www.benchchem.com/product/b608947#mdl-800-target-identification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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